2-Hydroxy-5-(thiophen-2-YL)isonicotinic acid
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Overview
Description
2-Hydroxy-5-(thiophen-2-YL)isonicotinic acid is a heterocyclic compound that features a thiophene ring and an isonicotinic acid moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both the hydroxyl and thiophene groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(thiophen-2-YL)isonicotinic acid typically involves the condensation of thiophene derivatives with isonicotinic acid or its derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(thiophen-2-YL)isonicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylic acid group would yield an alcohol.
Scientific Research Applications
2-Hydroxy-5-(thiophen-2-YL)isonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as an anti-inflammatory or antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(thiophen-2-YL)isonicotinic acid is not fully understood. it is believed to interact with various molecular targets and pathways. For example, the thiophene ring may interact with enzymes or receptors in biological systems, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simple heterocyclic compound with a sulfur atom in the ring.
Isonicotinic Acid: A pyridine derivative with a carboxylic acid group.
Uniqueness
2-Hydroxy-5-(thiophen-2-YL)isonicotinic acid is unique due to the combination of the thiophene ring and the isonicotinic acid moiety. This combination imparts unique chemical properties and potential biological activities that are not observed in the individual components .
Properties
IUPAC Name |
2-oxo-5-thiophen-2-yl-1H-pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-9-4-6(10(13)14)7(5-11-9)8-2-1-3-15-8/h1-5H,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYWAGGDKSSIIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CNC(=O)C=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686900 |
Source
|
Record name | 2-Oxo-5-(thiophen-2-yl)-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60686900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261905-00-3 |
Source
|
Record name | 2-Oxo-5-(thiophen-2-yl)-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60686900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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